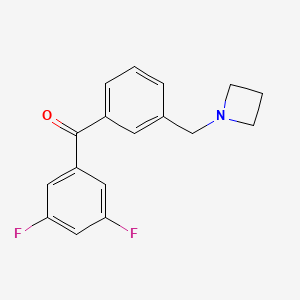

![molecular formula C14H19NO3 B1325779 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid CAS No. 951889-14-8](/img/structure/B1325779.png)

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid , also known by its chemical formula C₁₄H₂₂BNO₂ , is a compound with intriguing properties. It belongs to the class of phenylboronic acids , which are essential in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reaction between 4-(N,N-dimethylamino)phenylboronic acid, pinacol ester and an appropriate reagent. The pinacol ester group serves as a protecting group for the boronic acid functionality. The reaction typically occurs under mild conditions and yields the desired product .

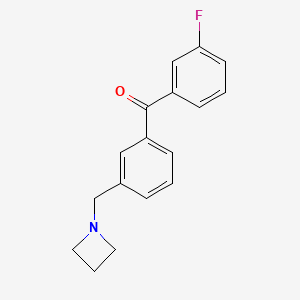

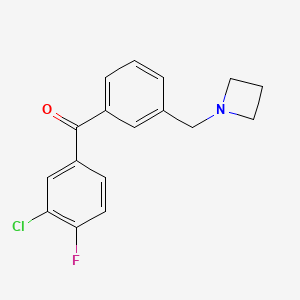

Molecular Structure Analysis

The molecular structure of This compound consists of a hexanoic acid backbone with a phenyl group attached at the 6-position. The N,N-dimethylamino group is also linked to the phenyl ring. The boronic acid moiety plays a crucial role in its reactivity and applications .

Wissenschaftliche Forschungsanwendungen

Oxidatively Removable Carboxy Protecting Groups

2,6-Dimethoxybenzyl esters, which are related to the structure of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid, have been studied for their oxidation properties. These compounds, including phenyl esters with dimethylamino groups, are efficiently oxidized by ceric ammonium nitrate (CAN) under controlled pH conditions, making them useful in synthetic chemistry for the generation of corresponding carboxylic acids (Kim & Misco, 1985).

Spin Distributions in Radical Chemistry

The reaction of P-dimethylaminophosphonic acid with certain compounds leads to the formation of radicals with significant spin density on the exocyclic nitrogen, but little on phosphorus. This indicates the potential application of compounds with dimethylamino groups in studying spin polarization effects and the structures of radical species (Hicks, Ohrström, & Patenaude, 2001).

Catalytic Applications

Tetraarylstibonium cations, including those with dimethylamino groups, have been synthesized and evaluated as catalysts for the cycloaddition of oxiranes and isocyanates. The reactivity of these cations is influenced by the presence of ancillary amino donors, impacting their catalytic properties (Yang et al., 2018).

Solubility and Structure Studies in Organometallic Compounds

The synthesis of diorganotin bromides, which include dimethylamino groups, demonstrates significant solubility in water and other polar solvents. These compounds have been analyzed through NMR spectroscopy, revealing structural details important for organometallic chemistry (Koten et al., 1978).

Electron Transfer in Polyaniline Models

Research on trianiline models of polyaniline, which include dimethylamino phenyl groups, has shown that protonation is followed by intermolecular proton−electron transfer. This has implications for the study of electron interchange in aggregated states, potentially useful in the field of materials science (Lokshin et al., 2001).

Eicosanoid Biosynthesis and Anti-Inflammatory Applications

Although related to drug research, it's notable that 6-aryl-4-oxohexanoic acids, a class containing similar structures, have been synthesized and evaluated for their effects on eicosanoid biosynthesis and anti-inflammatory activities (Abouzid et al., 2007).

Fluorescence Quenching in Chemo-Sensors

Dimethylamino phenyl groups have been used in the synthesis of a fluorescent chemo-sensor, showing significant fluorescence quenching in the presence of specific acids. This reveals their potential use in selective sensing applications (Vishnoi et al., 2015).

Activation of Hydrogen Peroxide in Organic Synthesis

Selenoxides containing dimethylamino groups act as catalysts for the bromination of organic substrates, demonstrating their utility in organic synthesis and the activation of hydrogen peroxide (Goodman & Detty, 2004).

Wirkmechanismus

Target of Action

Compounds bearing the phenyl-n,n-dimethylamino group have been found to exhibit promising antioxidant potency .

Mode of Action

It can be inferred that the compound may interact with its targets to exert antioxidant effects .

Biochemical Pathways

Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and free radical scavenging .

Pharmacokinetics

The water solubility of a similar compound, 4-(n,n-dimethylamino)phenyl isothiocyanate, is 1337mg/L at 25 ºC , which may give some indication of the bioavailability of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid.

Action Environment

A similar compound, 4-(n,n-dimethylamino)phenyl isothiocyanate, is sensitive to moisture , which may suggest that the stability of this compound could also be influenced by environmental moisture levels.

Eigenschaften

IUPAC Name |

6-[4-(dimethylamino)phenyl]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-15(2)12-9-7-11(8-10-12)13(16)5-3-4-6-14(17)18/h7-10H,3-6H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLZXMHKNEBDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

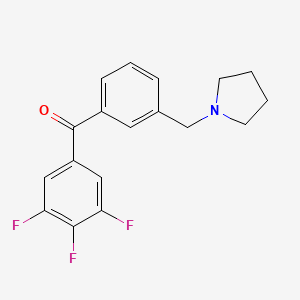

![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)

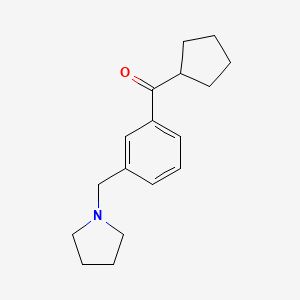

![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)

![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)